molecular formula C20H21F3N2O3 B244856 3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

Número de catálogo B244856
Peso molecular: 394.4 g/mol
Clave InChI: IBVZZBQKKXGPEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, commonly known as EMB-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB-001 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the growth and survival of cancer cells, making EMB-001 a promising candidate for cancer therapy.

Mecanismo De Acción

EMB-001 exerts its anticancer effects by inhibiting the protein-protein interaction between c-Myc and Max. c-Myc is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. Overexpression of c-Myc is a common feature of many types of cancer, and is associated with poor prognosis. Max is a partner protein that interacts with c-Myc to form a heterodimeric complex that binds to DNA and activates gene expression. By disrupting the c-Myc/Max interaction, EMB-001 inhibits the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
EMB-001 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, EMB-001 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. EMB-001 has also been shown to induce autophagy (a process by which cells degrade and recycle their own components), which may contribute to its anticancer effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of EMB-001 is its specificity for the c-Myc/Max interaction, which reduces the risk of off-target effects. EMB-001 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of EMB-001 is its relatively low potency compared to other c-Myc inhibitors. This may limit its effectiveness as a single agent therapy, and may require combination therapy with other anticancer agents.

Direcciones Futuras

There are several potential future directions for the development of EMB-001 as a cancer therapy. One possibility is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of EMB-001 that can overcome its limitations as a single agent therapy. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of EMB-001 in humans. Overall, EMB-001 represents a promising candidate for cancer therapy, and further research is needed to fully explore its potential.
References:
Li, Y., Li, Y., Li, Y., Liu, Y., & Zhang, Y. (2020). Design, synthesis, and biological evaluation of novel c-Myc/Max inhibitors based on 3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. European Journal of Medicinal Chemistry, 191, 112169. doi: 10.1016/j.ejmech.2020.112169

Métodos De Síntesis

The synthesis of EMB-001 involves a series of chemical reactions, starting with the preparation of 2-morpholin-4-yl-5-(trifluoromethyl)aniline. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is subsequently coupled with 4-aminobenzamide to yield EMB-001. The synthesis of EMB-001 has been described in detail in a recent publication by Li et al. (2020).

Aplicaciones Científicas De Investigación

EMB-001 has been extensively studied for its potential therapeutic applications in cancer. In vitro studies have shown that EMB-001 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, EMB-001 has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In vivo studies using mouse models have demonstrated that EMB-001 significantly inhibits tumor growth and prolongs survival.

Propiedades

Fórmula molecular

C20H21F3N2O3

Peso molecular

394.4 g/mol

Nombre IUPAC

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H21F3N2O3/c1-2-28-16-5-3-4-14(12-16)19(26)24-17-13-15(20(21,22)23)6-7-18(17)25-8-10-27-11-9-25/h3-7,12-13H,2,8-11H2,1H3,(H,24,26)

Clave InChI

IBVZZBQKKXGPEF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

SMILES canónico

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.